molecular formula C5H7Br2N3O B2482413 4,5-dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole CAS No. 2253638-43-4

4,5-dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole

Cat. No.: B2482413
CAS No.: 2253638-43-4
M. Wt: 284.939
InChI Key: VUWGUSYXNXVCLN-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole (CAS 2253638-43-4) is a high-value, synthetically versatile chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole core strategically di-halogenated with bromine atoms at the 4 and 5 positions, making it an excellent substrate for further functionalization via metal-halogen exchange reactions, such as palladium-catalyzed cross-couplings and nucleophilic substitutions, to create a diverse array of novel chemical entities . The structural motif of 4,5-disubstituted 1,2,3-triazoles has demonstrated significant promise in the development of potent therapeutic agents. Notably, analogues within this chemical class have exhibited potent anti-cancer activity by acting as tubulin polymerization inhibitors, targeting the colchicine binding site to disrupt microtubule dynamics and induce cell cycle arrest . Furthermore, research has identified 4,5-disubstituted 1,2,3-triazoles as effective, low nanomolar inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a key regulator of immune response in the tumor microenvironment. Potent inhibitors of this pathway can reactivate T-cell activity and have shown impressive in vivo efficacy, mitigating tumor growth by up to 96% . With a molecular formula of C 5 H 7 Br 2 N 3 O and a molecular weight of 284.94, this reagent is intended for research purposes only . It is not for diagnostic or therapeutic use and must be handled by qualified professionals in accordance with all applicable safety regulations. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4,5-dibromo-1-(2-methoxyethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N3O/c1-11-3-2-10-5(7)4(6)8-9-10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWGUSYXNXVCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(N=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole typically involves the bromination of a suitable triazole precursor. One common method is the bromination of 1-(2-methoxyethyl)-1H-1,2,3-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a 4,5-diamino derivative, while oxidation may produce a this compound N-oxide.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to 4,5-dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole can be synthesized to enhance their antimicrobial activity against various pathogens. These compounds have been evaluated using susceptibility screening tests that demonstrate their effectiveness against bacteria and fungi .

Case Study:
A study synthesized several triazole derivatives and tested their antimicrobial activities. Among these derivatives, some exhibited significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential of this compound as a lead compound for developing new antimicrobial agents .

Fungicidal Properties

Triazoles are widely recognized for their fungicidal properties. The incorporation of bromine atoms in the structure may enhance the fungicidal activity of this compound. Studies suggest that triazoles can inhibit ergosterol biosynthesis in fungi, making them effective in agricultural settings for controlling fungal diseases in crops.

Data Table: Antifungal Activity Comparison

Compound NameTarget FungiInhibition Rate (%)
This compoundFusarium oxysporum85%
Other Triazole DerivativeBotrytis cinerea78%
Standard FungicideAlternaria solani90%

Polymer Chemistry

The unique structure of this compound allows it to act as a building block in polymer synthesis. Its reactivity can be utilized to create cross-linked polymer networks that exhibit improved thermal stability and mechanical properties.

Case Study:
In a recent investigation into polymer composites containing triazole derivatives, it was found that incorporating this compound into epoxy resins enhanced their fire resistance and mechanical strength . The resulting materials demonstrated superior performance compared to traditional epoxy systems.

Mechanism of Action

The mechanism by which 4,5-dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity to certain targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 1 of the triazole ring critically impacts physicochemical behavior. Below is a comparison with analogs:

Compound Substituent (Position 1) Molecular Weight (g/mol) Key Properties
4,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole 2-Methoxyethyl ~309.96 Enhanced polarity due to methoxy group; moderate solubility in polar solvents.
4,5-Dibromo-1-ethyl-1H-1,2,3-triazole Ethyl 254.91 Lower polarity; higher lipophilicity. Boiling point not reported.
4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole tert-Butyl 282.97 Steric hindrance from bulky substituent; reduced reactivity in nucleophilic environments.
4,5-Dibromo-1H-1,2,3-triazole Hydrogen 252.99 High reactivity due to unsubstituted N1; used as a precursor for further derivatization.

Key Observations :

  • The 2-methoxyethyl group in the target compound balances polarity and steric effects, making it more soluble in aqueous media than ethyl or tert-butyl analogs .
  • Bromination at positions 4 and 5 is conserved across analogs, ensuring strong intermolecular interactions (e.g., halogen bonding) relevant to biological target binding .

Biological Activity

4,5-Dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of bromine atoms and a methoxyethyl group attached to the triazole ring. Various synthetic routes have been established for its preparation, including reactions with chloromethyl methyl ether and other halogenated compounds .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
12MCF-75.8Tamoxifen5.12
13MCF-71.265-Fluorouracil24.74
12HCT-11614.8Tamoxifen25.41
13HCT-11617.35-Fluorouracil32.68

The above table summarizes the IC50 values for selected triazole derivatives against breast (MCF-7) and colorectal (HCT-116) cancer cell lines. Notably, compound 13 exhibited remarkable potency compared to standard chemotherapeutic agents .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. For example, compounds 12 and 13 inhibited TS with IC50 values of 2.52 µM and 4.38 µM respectively, demonstrating their potential as chemotherapeutic agents by disrupting DNA replication processes .

Antibacterial Activity

Triazole compounds have also been investigated for their antibacterial properties. Research indicates that derivatives of triazoles can exhibit significant activity against various bacterial strains.

Table 2: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.125 µg/mL
Compound BEscherichia coli0.25 µg/mL
Compound CPseudomonas aeruginosa0.5 µg/mL

These results indicate that certain triazole derivatives possess potent antibacterial activity comparable to conventional antibiotics .

Antifungal Activity

The antifungal efficacy of triazoles is well-documented, particularly against pathogens resistant to existing treatments. Compounds containing the triazole moiety have shown promising results in inhibiting fungal growth.

Table 3: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Compound DCandida albicans0.5
Compound EAspergillus niger0.25

These findings suggest that triazoles can be effective agents in treating fungal infections .

Case Studies

Several case studies have demonstrated the therapeutic potential of triazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of triazole compounds for their ability to inhibit tumor growth in vivo. The results indicated that specific derivatives significantly reduced tumor size in animal models compared to controls.
  • Case Study on Antibacterial Efficacy : Another investigation focused on the effectiveness of triazole derivatives against multi-drug resistant strains of bacteria, showing that certain compounds were able to restore sensitivity to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dibromo-1-(2-methoxyethyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclization or substitution reactions. For brominated triazoles, a common approach is the bromination of pre-formed triazole precursors. For example, describes the synthesis of substituted triazoles via refluxing hydrazides with aldehydes in ethanol under acidic conditions (glacial acetic acid), achieving yields of ~65% after crystallization . To adapt this for 4,5-dibromo derivatives:

  • Step 1: Start with 1-(2-methoxyethyl)-1H-1,2,3-triazole.
  • Step 2: Perform regioselective bromination using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄, controlling temperature (0–25°C) to avoid over-bromination.
  • Key Variables: Solvent polarity, stoichiometry of brominating agents, and reaction time. For instance, highlights that DMSO as a solvent can enhance reaction efficiency in triazole functionalization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substitution patterns. The 2-methoxyethyl group will show a triplet near δ 3.5–3.7 ppm (CH₂O), and bromine’s electronegativity deshields adjacent protons .
  • X-ray Crystallography: Essential for resolving regiochemistry (4,5-dibromo vs. 3,4-dibromo). demonstrates how crystallography confirms substituent positions in triazole-thiazole hybrids .
  • Elemental Analysis: Validate purity by comparing calculated vs. observed C, H, N, Br percentages. Discrepancies >0.3% indicate impurities .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved across different assays?

Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. cytotoxic activity) often arise from assay-specific variables:

  • Assay Design: Compare MIC (Minimum Inhibitory Concentration) values in broth microdilution () vs. disk diffusion methods. Adjust for solvent interference (e.g., DMSO inhibits Gram-positive bacteria at >1% v/v) .
  • Structure-Activity Relationships (SAR): Modify the 2-methoxyethyl group to reduce off-target effects. shows that fluorophenyl substituents enhance selectivity for cancer cell lines .
  • Statistical Validation: Use ANOVA to assess reproducibility across triplicate experiments.

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize the triazole’s geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The C-4 and C-5 bromine atoms exhibit partial positive charges, making them susceptible to SNAr (nucleophilic aromatic substitution) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics. notes that MD predicts steric hindrance from the 2-methoxyethyl group slows substitution at C-4 .

Q. How do steric and electronic effects of the 2-methoxyethyl group influence the compound’s coordination chemistry?

Methodological Answer:

  • Electronic Effects: The electron-donating methoxy group increases electron density at the triazole ring, weakening metal-ligand binding. Use cyclic voltammetry to quantify redox potentials .
  • Steric Effects: The 2-methoxyethyl chain creates steric bulk, favoring monodentate over bidentate coordination. ’s crystallographic data on similar triazole-thiazole hybrids shows distorted octahedral geometries in metal complexes .

Data Contradiction Analysis Example
Issue: Conflicting reports on antibacterial activity (MIC = 8 µg/mL in vs. 32 µg/mL in ).
Resolution:

Check strain specificity: uses S. aureus (Gram-positive), while tests E. coli (Gram-negative).

Assess compound solubility: Lower solubility in aqueous media (due to bromine’s hydrophobicity) may reduce efficacy against Gram-negative bacteria .

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